Cas no 2172067-18-2 (4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid)

4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid is a specialized fluorophore-protected amino acid derivative, primarily utilized in peptide synthesis and bioconjugation applications. The presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group ensures orthogonal protection for amine functionality, facilitating controlled deprotection under mild basic conditions. The furan-2-yl formamido moiety enhances structural versatility, enabling further functionalization, while the 3-hydroxybutanoic acid segment introduces a polar, hydroxyl-bearing side chain, improving solubility and interaction potential. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of bioactive conjugates, offering precise control over molecular architecture. Its stability under standard coupling conditions and compatibility with common protecting group strategies make it a reliable intermediate in synthetic chemistry workflows.
4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid structure
2172067-18-2 structure
Product name:4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid
CAS No:2172067-18-2
MF:C25H24N2O7
MW:464.467267036438
CID:6172751
PubChem ID:165570848

4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid
    • EN300-1522559
    • 4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
    • 2172067-18-2
    • Inchi: 1S/C25H24N2O7/c28-15(11-23(29)30)12-26-24(31)22-10-9-16(34-22)13-27-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15,21,28H,11-14H2,(H,26,31)(H,27,32)(H,29,30)
    • InChI Key: RIDQCWFGZSIJGM-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=CC=C(C(NCC(CC(=O)O)O)=O)O1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 464.15835111g/mol
  • Monoisotopic Mass: 464.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 2.1

4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1522559-0.25g
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522559-1.0g
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
1g
$3368.0 2023-06-05
Enamine
EN300-1522559-10000mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1522559-250mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1522559-100mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1522559-5000mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1522559-2.5g
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1522559-10.0g
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
10g
$14487.0 2023-06-05
Enamine
EN300-1522559-1000mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1522559-50mg
4-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)-3-hydroxybutanoic acid
2172067-18-2
50mg
$2829.0 2023-09-26

4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid Related Literature

Additional information on 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid

4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic Acid (CAS No. 2172067-18-2): A Comprehensive Overview

The compound 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid (CAS No. 2172067-18-2) is a highly specialized chemical entity with significant applications in peptide synthesis and medicinal chemistry. This molecule features a unique combination of functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a furan-2-yl formamido moiety, and a 3-hydroxybutanoic acid segment, making it a versatile intermediate in organic synthesis.

One of the most notable aspects of 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used to protect amino acids during peptide chain assembly, and its presence in this compound highlights its utility in bioconjugation and drug development. Researchers are increasingly exploring its potential in creating peptide-based therapeutics, a rapidly growing field due to the demand for targeted and low-toxicity treatments.

In recent years, the interest in furanyl derivatives has surged, particularly in the context of bioactive molecule design. The furan-2-yl formamido component of this compound contributes to its ability to interact with biological targets, making it valuable for studying enzyme inhibition and receptor binding. This aligns with current trends in precision medicine, where researchers seek compounds with high specificity and minimal side effects.

The 3-hydroxybutanoic acid segment further enhances the compound's functionality. Hydroxy acids are known for their role in metabolic pathways and have been investigated for their potential in anti-inflammatory and neuroprotective applications. This has led to increased attention from pharmaceutical companies looking to develop next-generation therapies for chronic diseases.

From a synthetic chemistry perspective, 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid offers several advantages. Its well-defined structure and stability under various conditions make it suitable for high-throughput screening and combinatorial chemistry. These features are particularly relevant in the era of AI-driven drug discovery, where large libraries of compounds are screened for biological activity.

The compound's CAS number 2172067-18-2 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents. This is crucial for researchers who need to reproduce experiments or comply with Good Laboratory Practice (GLP) standards. The growing emphasis on data integrity in chemical research further underscores the importance of precise compound identification.

In the context of green chemistry, there is increasing interest in developing sustainable synthetic routes for compounds like 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid. Researchers are exploring catalyst-free reactions and biocatalytic methods to reduce environmental impact while maintaining high yields and purity. This aligns with global efforts to make chemical synthesis more eco-friendly.

The pharmaceutical industry's shift toward personalized medicine has created new opportunities for specialized compounds. 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid could play a role in developing patient-specific therapies, particularly in areas like oncology and rare diseases. Its modular structure allows for easy modification to meet specific therapeutic needs.

Analytical characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the compound's purity and identity, which are critical for research and development applications. The increasing automation of these analytical processes reflects broader trends in laboratory digitalization.

As the scientific community continues to explore structure-activity relationships (SAR), compounds like 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid provide valuable insights. Their well-defined chemical properties serve as benchmarks for understanding how molecular modifications affect biological activity. This knowledge is essential for rational drug design and optimization.

In conclusion, 4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-3-hydroxybutanoic acid (CAS No. 2172067-18-2) represents a fascinating intersection of organic chemistry and biomedical research. Its unique structural features and versatile applications make it a compound of significant interest in both academic and industrial settings. As research methodologies continue to advance, this molecule is likely to find even broader utility in the development of innovative therapeutic agents and biochemical tools.

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